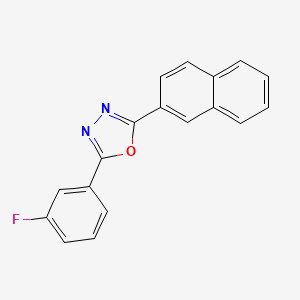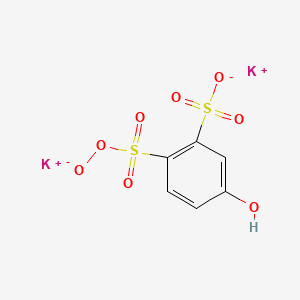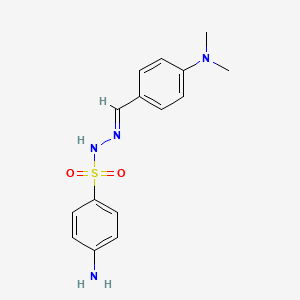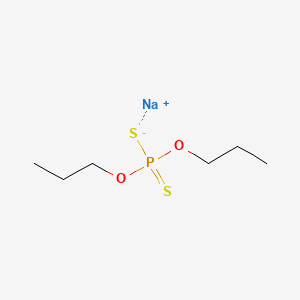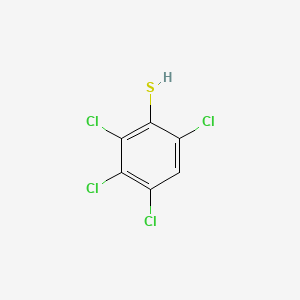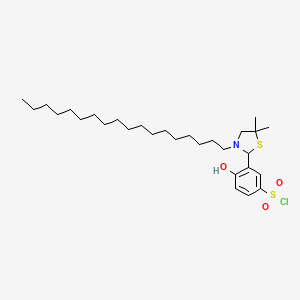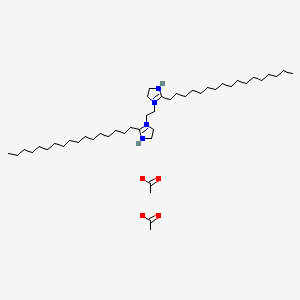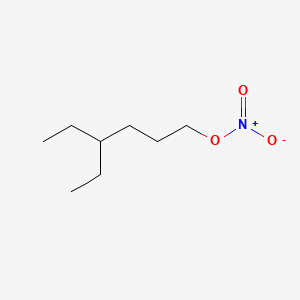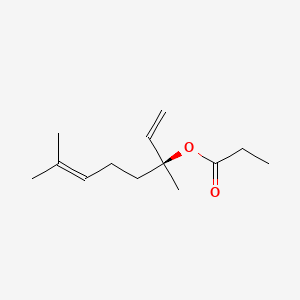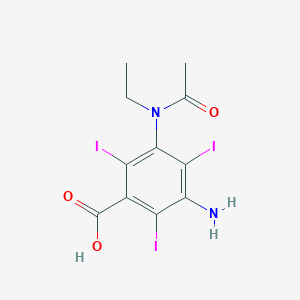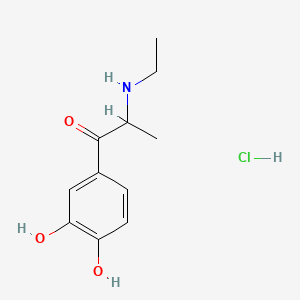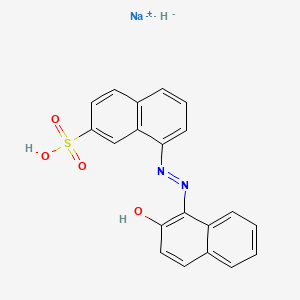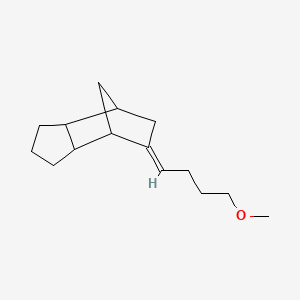
Octahydro-5-(4-methoxybutylidene)-4,7-methano-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-5-(4-methoxybutylidene)-4,7-methano-1H-indene is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a fused ring system with multiple chiral centers, making it an interesting subject for synthetic chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-5-(4-methoxybutylidene)-4,7-methano-1H-indene typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include Diels-Alder reactions, followed by hydrogenation and functional group modifications. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Octahydro-5-(4-methoxybutylidene)-4,7-methano-1H-indene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, altering the compound’s properties.
Substitution: Substitution reactions can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes. Substitution reactions can introduce new functional groups, such as halides or amines.
Aplicaciones Científicas De Investigación
Octahydro-5-(4-methoxybutylidene)-4,7-methano-1H-indene has several scientific research applications, including:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers investigate its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound may be explored for drug development, targeting specific molecular pathways or receptors.
Industry: It can be used in the production of specialty chemicals, fragrances, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Octahydro-5-(4-methoxybutylidene)-4,7-methano-1H-indene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Octahydro-4,7-methano-1H-indene: Lacks the methoxybutylidene group, resulting in different reactivity and properties.
Methoxybutylidene-indene: Contains the methoxybutylidene group but lacks the octahydro and methano modifications.
Uniqueness
Octahydro-5-(4-methoxybutylidene)-4,7-methano-1H-indene is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its fused ring system and functional groups make it a versatile compound for various applications.
Propiedades
Número CAS |
93981-69-2 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
(8E)-8-(4-methoxybutylidene)tricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C15H24O/c1-16-8-3-2-5-11-9-12-10-15(11)14-7-4-6-13(12)14/h5,12-15H,2-4,6-10H2,1H3/b11-5+ |
Clave InChI |
XRHVLQZJSWNRMK-VZUCSPMQSA-N |
SMILES isomérico |
COCCC/C=C/1\CC2CC1C3C2CCC3 |
SMILES canónico |
COCCCC=C1CC2CC1C3C2CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



